molecular formula C22H19BrN2O2S B11562972 O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate

O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate

Cat. No.: B11562972
M. Wt: 455.4 g/mol
InChI Key: NHPIKBCUHGIJDK-UHFFFAOYSA-N
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Description

O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group and a dimethylphenyl group linked through carbamoyl and carbamothioate functionalities. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl isocyanate to form 4-bromophenyl isocyanate.

    Coupling Reaction: The 4-bromophenyl isocyanate is then reacted with 3-aminophenyl to form 3-[(4-bromophenyl)carbamoyl]phenylamine.

    Thioester Formation: The final step involves the reaction of 3-[(4-bromophenyl)carbamoyl]phenylamine with 2,3-dimethylphenyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. Additionally, it can modulate signaling pathways by affecting the function of proteins involved in these pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate
  • O-{3-[(4-fluorophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate
  • O-{3-[(4-methylphenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate

Uniqueness

The presence of the bromophenyl group in O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound particularly valuable for certain applications.

Properties

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-(2,3-dimethylphenyl)carbamothioate

InChI

InChI=1S/C22H19BrN2O2S/c1-14-5-3-8-20(15(14)2)25-22(28)27-19-7-4-6-16(13-19)21(26)24-18-11-9-17(23)10-12-18/h3-13H,1-2H3,(H,24,26)(H,25,28)

InChI Key

NHPIKBCUHGIJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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